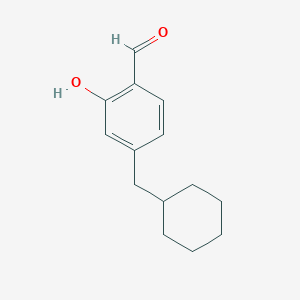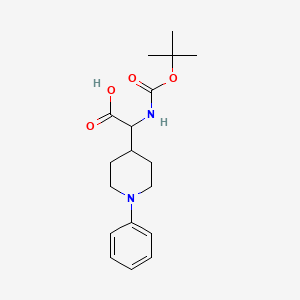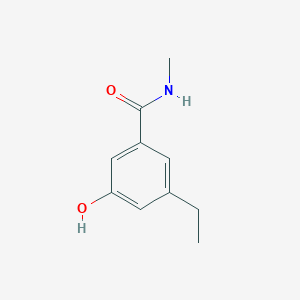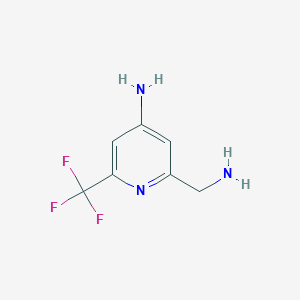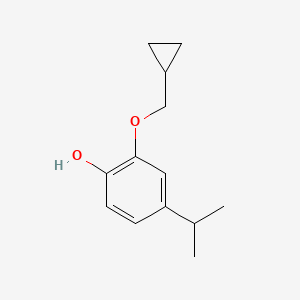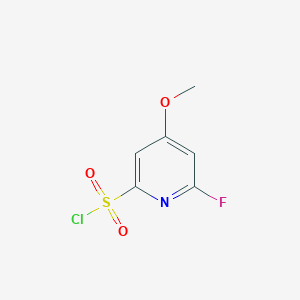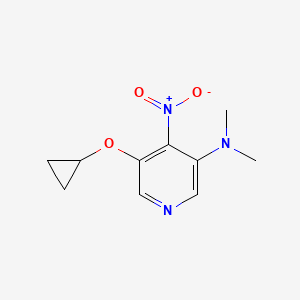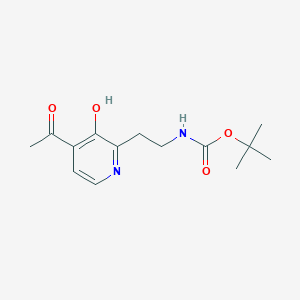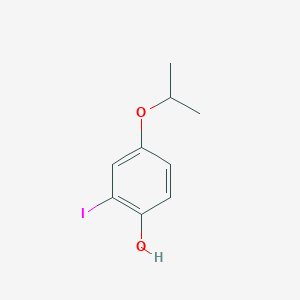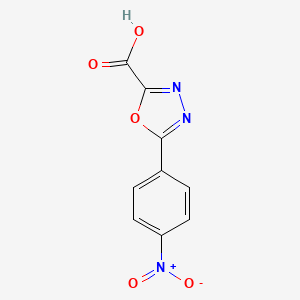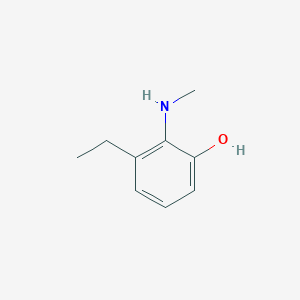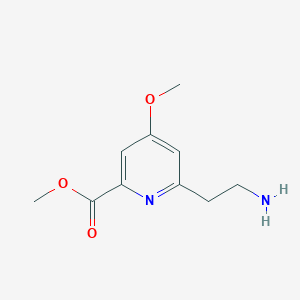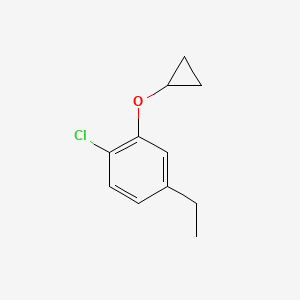
1-Chloro-2-cyclopropoxy-4-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-cyclopropoxy-4-ethylbenzene is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol . This compound is characterized by a benzene ring substituted with a chlorine atom, a cyclopropoxy group, and an ethyl group. It is a derivative of benzene, making it part of the aromatic hydrocarbons family.
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-cyclopropoxy-4-ethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-cyclopropoxy-4-ethylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial production methods may involve multi-step synthesis routes, starting from readily available precursors. For instance, the initial step could involve the formation of 2-cyclopropoxy-4-ethylbenzene, followed by chlorination to yield the final product .
Analyse Chemischer Reaktionen
1-Chloro-2-cyclopropoxy-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions where the cyclopropoxy group can be reduced to a cyclopropyl group using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-cyclopropoxy-4-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 1-Chloro-2-cyclopropoxy-4-ethylbenzene exerts its effects depends on its specific application. In chemical reactions, the chlorine atom acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. This makes the compound more susceptible to nucleophilic attack, facilitating substitution reactions .
In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The cyclopropoxy group may play a role in binding to these targets, affecting their activity and leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-cyclopropoxy-4-ethylbenzene can be compared to other similar compounds, such as:
1-Chloro-4-ethylbenzene: Lacks the cyclopropoxy group, making it less reactive in certain substitution reactions.
2-Chloro-4-ethylphenol: Contains a hydroxyl group instead of a cyclopropoxy group, leading to different reactivity and applications.
1-Chloro-2-methoxy-4-ethylbenzene: The methoxy group is less sterically hindered compared to the cyclopropoxy group, affecting its reactivity in chemical reactions.
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H13ClO |
|---|---|
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
1-chloro-2-cyclopropyloxy-4-ethylbenzene |
InChI |
InChI=1S/C11H13ClO/c1-2-8-3-6-10(12)11(7-8)13-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3 |
InChI-Schlüssel |
UWCJYORBZPSBTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)Cl)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


